(2E)-3-(dimethylamino)-1-(naphthalen-2-yl)prop-2-en-1-one
Description
(2E)-3-(Dimethylamino)-1-(naphthalen-2-yl)prop-2-en-1-one is a chalcone derivative characterized by a conjugated π-system and a donor-acceptor (D-π-A) architecture. The naphthalen-2-yl group acts as an electron-withdrawing moiety, while the dimethylamino (NMe₂) group serves as an electron donor. This structural arrangement confers unique photophysical and electronic properties, making it relevant for nonlinear optical (NLO) applications and medicinal chemistry.
Properties
IUPAC Name |
(E)-3-(dimethylamino)-1-naphthalen-2-ylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-16(2)10-9-15(17)14-8-7-12-5-3-4-6-13(12)11-14/h3-11H,1-2H3/b10-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUVYDBZSZDZCMG-MDZDMXLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC2=CC=CC=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=CC2=CC=CC=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401199204 | |
| Record name | (2E)-3-(Dimethylamino)-1-(2-naphthalenyl)-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401199204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138716-23-1 | |
| Record name | (2E)-3-(Dimethylamino)-1-(2-naphthalenyl)-2-propen-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=138716-23-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2E)-3-(Dimethylamino)-1-(2-naphthalenyl)-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401199204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Condensation with Dimethylformamide Dimethyl Acetal (DMF-DMA)
The most widely reported method involves the reaction of 2-acetylnaphthalene with dimethylformamide dimethyl acetal (DMF-DMA). This one-step condensation proceeds via nucleophilic attack of the dimethylamine group on the carbonyl carbon, followed by elimination of methanol.
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Reagents : 2-Acetylnaphthalene (1 equiv), DMF-DMA (2–3 equiv).
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Conditions : The mixture is heated at 100–120°C under nitrogen for 3–5 hours.
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Workup : The crude product is purified via flash chromatography using ethyl acetate (EtOAc) as the eluent.
Mechanistic Insight : DMF-DMA acts as both a dimethylamine source and a dehydrating agent. The reaction’s efficiency stems from the stabilization of the intermediate enolate by the electron-donating dimethylamino group.
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1H NMR (CDCl3): δ 2.96 (s, 3H, N(CH3)2), 3.20 (s, 3H, N(CH3)2), 5.86 (d, J = 12.4 Hz, 1H, CH), 7.50–8.41 (m, aromatic protons).
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MS (ESI) : [M + H]+ = 225.9.
Alternative Pathway via β-Diketone Intermediate
A less common approach involves the formation of a β-diketone intermediate, which is subsequently reacted with dimethylamine. While this method is more laborious, it offers flexibility for introducing substituents on the naphthalene ring.
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Step 1 : Synthesis of 1-(6-(dimethylamino)naphthalen-2-yl)ethan-1-one via Friedel-Crafts acylation.
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Step 2 : Conversion to β-diketone using acetyl chloride or analogous reagents.
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Step 3 : Condensation with dimethylamine hydrochloride in ethanol under reflux (26–68 hours).
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Purification : Recrystallization or vacuum distillation.
Challenges : Prolonged reaction times and lower yields (~58%) due to competing side reactions.
Optimization Strategies and Comparative Analysis
Solvent and Catalyst Screening
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Solvent Impact : Ethanol and toluene are frequently used, but acetic acid has been employed to accelerate kinetics in related enaminone syntheses. Polar aprotic solvents like DMF improve solubility but complicate purification.
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Catalysts : 1-Methylimidazole (MeIm) and p-toluenesulfonic acid (PTSA) enhance reaction rates by stabilizing transition states.
Table 1. Comparison of Key Methods
| Method | Reagents | Conditions | Yield | Purity | Source |
|---|---|---|---|---|---|
| DMF-DMA Condensation | 2-Acetylnaphthalene, DMF-DMA | 120°C, N2, 3h | 92% | >97% | |
| β-Diketone Route | β-Diketone, MeNH2·HCl | Reflux, 68h | 58% | 80–90% |
Industrial-Scale Considerations
The DMF-DMA method is favored for scalability due to shorter reaction times and higher yields. However, challenges include:
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(dimethylamino)-1-(naphthalen-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The dimethylamino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Alcohols or amines
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Chemistry
- Fluorescent Probes : The compound exhibits significant photophysical properties, making it suitable for use as a fluorescent probe in various chemical analyses.
- Charge Transfer Mechanisms : Its structure allows for intramolecular charge transfer (ICT), which is essential for understanding electronic interactions in complex systems.
Biology
- Bioimaging Agent : Due to its fluorescence, it is being investigated for potential use in bioimaging applications.
- Antimicrobial Activity : The compound has demonstrated effectiveness against various pathogens, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Profile
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Medicine
- Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels and activating the NLRP3 inflammasome pathway.
- Case Study: Breast Cancer : In studies involving MCF-7 breast cancer cells, treatment with (2E)-3-(dimethylamino)-1-(naphthalen-2-yl)prop-2-en-1-one resulted in reduced cell viability and increased apoptotic markers after 24 hours of exposure.
Industry
- Organic Light Emitting Diodes (OLEDs) : The compound shows promise in the development of OLEDs due to its favorable electronic properties.
- Laser Dyes : Its photophysical characteristics make it suitable for applications in laser dye formulations.
Similar Compounds
- (2E)-3-(dimethylamino)-1-(naphthalen-1-yl)prop-2-en-1-one
- (2E)-3-(dimethylamino)-1-(phenyl)prop-2-en-1-one
Table 2: Comparison of Chalcone Derivatives
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| This compound | Naphthyl group enhances ICT | Strong fluorescence and antimicrobial activity |
| (2E)-3-(dimethylamino)-1-(naphthalen-1-yl)prop-2-en-1-one | Different naphthyl substitution | Varies in electronic properties |
| (2E)-3-(dimethylamino)-1-(phenyl)prop-2-en-1-one | Phenyl group instead of naphthyl | Reduced ICT efficiency compared to naphthyl |
Mechanism of Action
The compound exerts its effects through intramolecular charge transfer (ICT) mechanisms. The dimethylamino group acts as an electron donor, while the naphthyl group serves as an electron acceptor. This charge transfer results in unique photophysical properties, such as fluorescence. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with cellular components through its electron-donating and accepting capabilities.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Chalcone Derivatives with Modified Aromatic Groups
(2E)-3-[4-(Dimethylamino)phenyl]-1-(naphthalen-1-yl)prop-2-en-1-one (DPNP)
- Structure : Differs in the position of the naphthalene substituent (1-yl vs. 2-yl).
- Photophysical Properties : Solvent polarity significantly affects DPNP’s emission spectra and excited-state dynamics. Polar solvents induce redshifted emission due to intramolecular charge transfer (ICT) .
- NLO Properties : Demonstrates lower first-order hyperpolarizability (β) compared to the 2-naphthalenyl analog, attributed to reduced conjugation efficiency in the naphthalen-1-yl isomer .
(E)-3-(4-(Dimethylamino)phenyl)-1-(4-(trifluoromethyl)phenyl)prop-2-en-1-one
- Structure : Replaces naphthalen-2-yl with a strong electron-withdrawing trifluoromethyl (CF₃) group.
- Electronic Properties : The CF₃ group enhances dipole moment (μ = 6.8 D) compared to the naphthalenyl analog (μ = 5.2 D) .
(E)-1-(4-Bromophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one
Extended π-Systems and Anthracene Derivatives
(E)-3-(Anthracen-9-yl)-1-(4-(dimethylamino)phenyl)prop-2-en-1-one (AN-1)
- Structure : Anthracene replaces naphthalene, extending conjugation.
- Optical Properties: Exhibits stronger nonlinear absorption (NLA) due to extended π-bridge and transition from local excited state (LES) to charge transfer state (CTS).
- Comparison : AN-1 shows a 2.5× enhancement in NLA response compared to the naphthalen-2-yl derivative .
(2E,4E)-5-(Anthracen-9-yl)-1-(4-(dimethylamino)phenyl)penta-2,4-dien-1-one (AN-2)
Bioactive Chalcone Hybrids
(2E)-1-{3-[(7-Chloroquinolin-4-yl)amino]phenyl}-3-[4-(dimethylamino)phenyl]prop-2-en-1-one
- Structure: Combines chloroquinoline and dimethylamino-phenyl groups.
- Antimalarial Activity: IC₅₀ = 0.8 µM against Plasmodium falciparum, superior to non-hybrid chalcones.
- Synthetic Yield : 91%, with a melting point of 169–171°C, indicating favorable synthetic accessibility .
(E)-3-(Dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one
Solid-State Emissive Chalcones
(2E)-1-(5-Chlorothiophen-2-yl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one
Table 1: Key Properties of Selected Chalcone Derivatives
Biological Activity
(2E)-3-(dimethylamino)-1-(naphthalen-2-yl)prop-2-en-1-one, a chalcone derivative, has garnered significant attention due to its diverse biological activities and potential therapeutic applications. This compound is characterized by a dimethylamino group and a naphthyl moiety, which contribute to its unique properties and interactions within biological systems.
The compound can be synthesized through the Claisen-Schmidt condensation reaction, typically involving 2-acetylnaphthalene and dimethylaminobenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in ethanol or methanol under reflux conditions for several hours, followed by purification via recrystallization or column chromatography .
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast, lung, and colon cancers. The mechanism involves the activation of caspases and the modulation of cell cycle regulators such as cyclins and CDKs .
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.3 | Induction of apoptosis via caspase activation |
| A549 (Lung) | 12.7 | Modulation of cell cycle regulators |
| HCT116 (Colon) | 18.5 | Inhibition of proliferation |
Antimicrobial Properties
The compound also displays antimicrobial activity against various pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The antimicrobial mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic pathways .
Table 2: Antimicrobial Activity Profile
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
The biological activity of this compound can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : The compound has been shown to increase ROS levels within cells, leading to oxidative stress and subsequent apoptosis in cancer cells .
- NLRP3 Inflammasome Activation : Recent studies suggest that this compound may influence the NLRP3 inflammasome pathway, which plays a crucial role in inflammatory responses. This could have implications for diseases characterized by chronic inflammation .
- Cell Cycle Arrest : By modulating key regulatory proteins involved in the cell cycle, this compound can induce cell cycle arrest, particularly at the G0/G1 phase, thereby inhibiting cancer cell proliferation .
Case Study 1: Breast Cancer
A study involving MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability after 24 hours. The researchers observed an increase in apoptotic markers such as Annexin V positivity and cleaved PARP, indicating effective induction of apoptosis .
Case Study 2: Antimicrobial Efficacy
In another investigation, the compound was tested against clinical isolates of Staphylococcus aureus and Escherichia coli. Results showed that it inhibited bacterial growth effectively at concentrations lower than traditional antibiotics, suggesting its potential as an alternative antimicrobial agent .
Q & A
What computational methods are recommended for analyzing the electronic and nonlinear optical (NLO) properties of this chalcone derivative?
Level: Advanced
Answer:
Density Functional Theory (DFT) is the primary computational method for studying electronic and NLO properties. Key steps include:
- Basis Set Selection: Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set for accurate molecular orbital calculations .
- NLO Analysis: Calculate hyperpolarizability (β) and dipole moment (μ) to quantify first-order polarizability. Compare results with experimental UV-Vis spectra to validate charge-transfer transitions in the d-π-A system .
- Spectral Validation: Overlap DFT-derived IR/Raman spectra with experimental data to confirm vibrational modes and structural stability .
How can researchers optimize the synthesis of this compound to improve yield and purity?
Level: Basic
Answer:
Synthesis typically follows Claisen-Schmidt condensation. Key optimizations:
- Catalyst Tuning: Use solvent-free conditions with NaOH or KOH as base catalysts to reduce side reactions .
- Solvent Selection: Employ ethanol or methanol for better solubility of aromatic aldehydes and ketones. Avoid protic solvents if intermediates are moisture-sensitive .
- Purification: Use silica gel chromatography (petroleum ether/EtOAc gradients) to isolate the E-isomer selectively. Monitor reaction progress via TLC with UV detection .
What experimental techniques are critical for characterizing photophysical properties in different media?
Level: Advanced
Answer:
- Solvatochromism Studies: Measure UV-Vis absorption and fluorescence emission in solvents of varying polarity (e.g., cyclohexane, DMSO) to assess intramolecular charge transfer (ICT) .
- Lifetime Measurements: Use time-resolved fluorescence spectroscopy to determine excited-state lifetimes and quantum yields .
- Polarized Spectroscopy: Analyze anisotropy to study molecular rigidity and solvent interactions .
How can structural discrepancies between DFT predictions and crystallographic data be resolved?
Level: Advanced
Answer:
- Crystallographic Refinement: Use SHELXL for high-resolution single-crystal X-ray data to refine bond lengths and angles. Compare with DFT-optimized geometries to identify steric or electronic effects .
- Thermal Motion Analysis: Apply ORTEP-3 to model anisotropic displacement parameters, which may explain deviations in planar regions of the chalcone backbone .
- Intermolecular Interactions: Evaluate hydrogen bonding and π-π stacking via Hirshfeld surface analysis to account for crystal packing effects .
What strategies are effective for evaluating biological activity, such as hepatoprotective or antiplasmodial effects?
Level: Advanced
Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to dock the compound into target proteins (e.g., Plasmodium falciparum enzymes or liver toxicity markers). Validate binding poses with MD simulations .
- In Vitro Assays: Perform MAO inhibition studies using recombinant human enzymes (MAO-A/B) with spectrophotometric detection of H2O2 production .
- Dose-Response Analysis: Calculate IC50 values and compare with positive controls (e.g., chloroquine for antiplasmodial activity) .
How does the compound’s nonlinear optical (NLO) response compare to known materials, and what experimental validations are needed?
Level: Advanced
Answer:
- Z-Scan Technique: Measure third-order NLO susceptibility (χ³) using a Nd:YAG laser (532 nm) to assess two-photon absorption and self-focusing effects .
- Comparative Analysis: Benchmark hyperpolarizability values against urea or DAST crystals. Discrepancies may arise from solvent effects or aggregation in solid-state measurements .
What are the challenges in correlating DFT-derived electronic properties with experimental electrochemical data?
Level: Advanced
Answer:
- Redox Potential Matching: Perform cyclic voltammetry in non-aqueous media (e.g., acetonitrile) to measure HOMO/LUMO levels. Adjust DFT ionization potentials using solvent correction models (e.g., COSMO) .
- Charge-Transfer Resistance: Use electrochemical impedance spectroscopy (EIS) to identify kinetic limitations not captured in static DFT calculations .
How can researchers address contradictions in reported biological activities across studies?
Level: Advanced
Answer:
- Meta-Analysis: Aggregate data from multiple studies (e.g., antiplasmodial IC50 values) to identify outliers. Use statistical tools like Grubbs’ test to exclude anomalous data .
- Structural-Activity Relationships (SAR): Compare substituent effects (e.g., electron-donating dimethylamino vs. halogen groups) to rationalize activity variations .
What role does this compound play in synthesizing heterocyclic derivatives, and how can reaction pathways be optimized?
Level: Basic
Answer:
- Cyclization Reactions: Use the enone moiety for Michael additions or [4+2] cycloadditions to generate pyrazolines or chromones. Optimize temperature (80–100°C) and catalyst (e.g., p-TsOH) for regioselectivity .
- Byproduct Mitigation: Monitor reaction progress via NMR to detect intermediates (e.g., enol tautomers) and adjust stoichiometry to minimize dimerization .
What advanced crystallographic techniques are recommended for resolving disorder in single-crystal structures?
Level: Advanced
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
